molecular formula C15H20O4 B6602971 3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid CAS No. 2193067-10-4

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid

Cat. No. B6602971
CAS RN: 2193067-10-4
M. Wt: 264.32 g/mol
InChI Key: OSGZQVCSVMGRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid (3-HHPPA), also known as 3-hydroxy-3-hexanoyl-phenylpropionic acid, is a naturally occurring fatty acid found in the human body that is involved in a variety of physiological processes. It has been widely studied for its roles in energy production, metabolic regulation, and inflammation. In addition, 3-HHPPA has been used in a variety of laboratory experiments, including those involving cell culture, enzyme assays, and animal models.

Scientific Research Applications

3-HHPPA has been used in a variety of scientific research applications, including those involving cell culture, enzyme assays, and animal models. In cell culture studies, 3-HHPPA has been used to study the role of fatty acids in cellular metabolism, energy production, and inflammation. In enzyme assays, 3-HHPPA has been used to study the regulation of enzyme activity and the mechanisms of action of various enzymes. In animal models, 3-HHPPA has been used to study the effects of fatty acids on metabolism, energy production, and inflammation.

Mechanism of Action

The mechanism of action of 3-HHPPA is not fully understood, but it is believed to act by binding to and activating a variety of cellular proteins, including G-protein coupled receptors, enzymes, and other proteins involved in metabolic regulation. In addition, 3-HHPPA is thought to modulate the activity of various enzymes involved in energy production and metabolism, as well as to regulate the expression of genes involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-HHPPA has been shown to have a variety of biochemical and physiological effects, including the regulation of energy production and metabolism, the regulation of inflammation, and the regulation of gene expression. In addition, 3-HHPPA has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of 3-HHPPA in laboratory experiments has a number of advantages, including its ability to be synthesized in a variety of ways, its low toxicity, and its stability in a variety of conditions. In addition, 3-HHPPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the regulation of energy production, metabolism, and inflammation. However, there are a number of limitations to the use of 3-HHPPA in laboratory experiments, including its relatively low solubility in water and its tendency to degrade over time.

Future Directions

There are a number of potential future directions for research involving 3-HHPPA, including further investigation into its roles in energy production, metabolism, and inflammation. In addition, further research is needed to better understand the mechanisms of action of 3-HHPPA and its effects on gene expression. Furthermore, further research is needed to explore the potential therapeutic applications of 3-HHPPA, as well as its potential use as a dietary supplement. Finally, further research is needed to explore the potential toxicity of 3-HHPPA and its potential interactions with other drugs and dietary components.

Synthesis Methods

3-HHPPA can be synthesized by a variety of methods, including the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst. It can also be synthesized through the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst. Other methods of synthesis include the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst and the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst.

properties

IUPAC Name

3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZQVCSVMGRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid

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